The synthesis of MMV008138 involves several key steps, primarily utilizing the Pictet-Spengler reaction. The synthesis begins with the reaction of tryptophan derivatives with 2,4-dichlorobenzaldehyde to form the core structure of the compound. This reaction yields various stereoisomers, which can be separated using column chromatography. The hydrolysis of esters using an Amberlyst resin catch and release protocol is employed to obtain the desired stereoisomers free from inorganic salt contamination .
The molecular structure of MMV008138 is complex and contains multiple chiral centers. The active stereoisomer has been identified as (1R,3S)-configured. The compound features a β-carboline core structure that contributes to its biological activity.
MMV008138 undergoes various chemical reactions that are crucial for its biological activity. The compound's mechanism involves inhibition of the PfIspD enzyme, which is responsible for converting 1-deoxy-D-xylulose 5-phosphate into 2-C-methyl-D-erythritol 4-phosphate in the MEP pathway.
The mechanism of action for MMV008138 primarily involves its role as an inhibitor of the IspD enzyme within the MEP pathway. By binding covalently to critical residues in the enzyme's active site, MMV008138 disrupts the normal enzymatic function, thereby inhibiting the growth of P. falciparum.
MMV008138 exhibits specific physical and chemical properties that are relevant to its function as an antimalarial agent.
The primary application of MMV008138 lies in its potential use as an antimalarial drug. Its ability to inhibit P. falciparum growth makes it a candidate for further development into a therapeutic agent against malaria, particularly strains resistant to existing treatments.
The antimalarial compound MMV008138 emerged from a systematic evaluation of the Medicines for Malaria Venture Malaria Box library, an open-access collection of 400 chemically diverse compounds curated from high-throughput phenotypic screens of nearly 6 million compounds. This library represented structurally optimized hits with confirmed activity against Plasmodium falciparum blood stages from pharmaceutical and academic screening initiatives at GlaxoSmithKline, Novartis, Saint Jude Children’s Research Hospital, and the Eskitis Institute [1] [9] [10]. MMV008138 (designated as TCMDC-125815 or GNF-Pf-4188 in earlier screening datasets) was prioritized based on its potent in vitro antiplasmodial activity, demonstrating half-maximal inhibitory concentration (IC₅₀) values of approximately 250 ± 50 nM against the multidrug-resistant Plasmodium falciparum Dd2 strain [1] [3]. Crucially, this initial phenotypic screening approach identified compounds capable of inhibiting parasite growth without presupposing a molecular target, thereby enabling the discovery of novel mechanisms of action. The chemotype of MMV008138 was characterized as a tetrahydro-β-carboline featuring a 3-carboxylic acid moiety and a 2,4-dichlorophenyl-substituted D-ring—a scaffold not previously associated with antimalarial activity [1] [7].
Table 1: Antiplasmodial Activity Profile of MMV008138 from Phenotypic Screening
Assay System | Strain/Parameter | Activity (IC₅₀) | Source |
---|---|---|---|
P. falciparum Asexual Blood Stage | Dd2 (multidrug-resistant) | 250 ± 50 nM | [1] |
P. falciparum Asexual Blood Stage | 3D7 (chloroquine-sensitive) | Comparable to Dd2 | [3] |
P. falciparum Gametocytogenesis | Stage II-V | Significant inhibition | [9] |
Mammalian Cell Toxicity | L6 rat myoblasts | >100 µM (Selectivity Index >400) | [1] |
A pivotal step in deconvoluting MMV008138's mechanism of action involved the application of isopentenyl pyrophosphate (IPP) chemical rescue assays. This phenotypic diagnostic tool exploits a fundamental dependency of blood-stage Plasmodium parasites on the apicoplast organelle for isoprenoid precursor biosynthesis. The apicoplast houses the methylerythritol phosphate (MEP) pathway, which generates IPP and dimethylallyl pyrophosphate (DMAPP)—essential building blocks for isoprenoid synthesis in the parasite [1] [2]. Crucially, mammalian cells utilize a distinct mevalonate pathway for IPP production, rendering the MEP pathway a parasite-specific target.
Treatment of Plasmodium falciparum cultures with MMV008138 resulted in a rapid cytocidal effect without the delayed-death phenotype typical of inhibitors targeting apicoplast genome replication or translation (e.g., doxycycline) [1] [3]. Critically, exogenous supplementation of IPP (200-400 µM) completely reversed the growth-inhibitory effect of MMV008138, restoring parasite proliferation to near-normal levels [1] [2] [8]. This rescue phenomenon specifically implicated disruption of the apicoplast-localized MEP pathway as the primary mechanism of action. Further corroboration came from metabolite profiling: MMV008138-treated parasites exhibited depletion of downstream isoprenoid metabolites, mirroring the metabolic signature observed with the known MEP pathway inhibitor fosmidomycin (which targets IspC/DXR) [8]. The IPP rescue assay thus served as a definitive functional validation of MMV008138's apicoplast-targeting activity, narrowing its potential molecular targets to enzymes within the MEP pathway [1] [2] [3].
The progression of MMV008138 from a screening hit to a lead candidate involved rigorous evaluation against key prioritization criteria in antimalarial drug discovery:
Table 2: Key Structure-Activity Relationship Findings for MMV008138 Analogs
Modification Site | Analog Structure | Pf Dd2 IC₅₀ | PfIspD IC₅₀ | Key Inference |
---|---|---|---|---|
Core Configuration | (1R,3S)-MMV008138 (1a) | 250 ± 50 nM | 44 ± 15 nM | Eutomer; absolute configuration essential |
(1S,3R)-Enantiomer (ent-1a) | >10,000 nM | >10,000 nM | ||
C3 Carboxy Group | CO₂H (1a) | 250 ± 50 nM | 44 ± 15 nM | Essential pharmacophore |
CO₂Me (3a) | >10,000 nM | Not reported | Activity lost | |
CH₃ ( (±)-11a) | >10,000 nM | Not reported | Activity lost | |
CONHCH₃ (7a) | ~250 nM | Not reported | Potency retained | |
D-ring substitution | 2',4'-(Cl)₂ (1a) | 250 ± 50 nM | 44 ± 15 nM | Optimal substitution |
Unsubstituted phenyl (1b) | >10,000 nM | >10,000 nM | Activity lost | |
2',4'-(CH₃)₂ (1u) | >10,000 nM | >10,000 nM | Activity lost | |
2'-Cl (1c) | Weak inhibition | Not reported | Suboptimal | |
2'-Cl,4'-CH₃ (1e) | ~250 nM | Not reported | Potency retained |
Table 3: Selectivity Profile of MMV008138
Biological Target/System | Activity/Result | Implication |
---|---|---|
Plasmodium falciparum IspD | IC₅₀ = 7–44 nM | High potency against target enzyme |
Escherichia coli IspD | No inhibition at 10 µM | Selectivity over bacterial orthologs; reduced microbiome disruption risk |
Human IspD homolog | No inhibition at 500 µM | Minimal risk of human toxicity via target engagement |
Human L6 myoblast cells | IC₅₀ >100 µM | High in vitro therapeutic index (>400) |
Escherichia coli growth | No effect at 500 µM | Lack of antibacterial activity; species-selective |
These prioritization criteria—potent and selective target engagement, favorable physicochemical properties (adherence to Lipinski's rules: MW=360.04, HBD=3, HBA=3, XLogP=4.08), synthetic tractability for analog production, activity across parasite life stages, and activity against drug-resistant isolates—collectively validated MMV008138 as a promising lead candidate for further optimization towards a novel class of species-selective, apicoplast/MEP pathway-targeted antimalarials [1] [3] [7]. Subsequent research efforts focused on structural optimization guided by X-ray crystallography of PfIspD-inhibitor complexes and in vivo proof-of-concept studies in murine malaria models [5] [7].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.: 207740-41-8